molecular formula C21H26N2O4S B11589283 ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11589283
M. Wt: 402.5 g/mol
InChI Key: VRLCZNAPCPETTR-UHFFFAOYSA-N
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Description

Ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (C₂₂H₂₈N₂O₅S) is a bicyclic heterocyclic compound characterized by a pyrimido-thiazine core substituted with a 4-butoxyphenyl group at position 6, a methyl group at position 8, and an ethyl ester at position 5. Its molecular weight is 432.535 g/mol, with a monoisotopic mass of 432.171893 .

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O4S/c1-4-6-12-27-16-9-7-15(8-10-16)19-18(20(25)26-5-2)14(3)22-21-23(19)17(24)11-13-28-21/h7-10,19H,4-6,11-13H2,1-3H3

InChI Key

VRLCZNAPCPETTR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine-Thiazine Core

The synthesis typically begins with the construction of the pyrimidine ring, followed by cyclization to form the thiazine moiety. A common approach involves the reaction of 4-butoxyphenyl-substituted thioureas with α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Condensation of 4-butoxybenzaldehyde with thiourea in ethanol under acidic conditions yields 1-(4-butoxyphenyl)thiourea .

  • Step 2 : Reaction with ethyl 3-oxobutanoate introduces the pyrimidine ring. This step is catalyzed by triethylamine in refluxing toluene, achieving yields of 68–75%.

  • Step 3 : Cyclization via intramolecular nucleophilic attack forms the thiazine ring. Hydrochloric acid is used to protonate intermediates, facilitating precipitation.

Key Reaction Conditions:

  • Solvents : Toluene or ethyl acetate for high-temperature reactions.

  • Catalysts : Triethylamine (1.5–2.0 equiv) to deprotonate intermediates.

  • Temperature : Reflux (110–120°C) for 4–6 hours.

One-Pot Three-Component Synthesis

Zwitterionic Intermediate Formation

A streamlined method employs a one-pot strategy using isocyanides , dialkyl acetylenedicarboxylates , and 2-amino-4H-1,3-thiazin-4-one derivatives :

  • Step 1 : Generation of a zwitterion from tert-butyl isocyanide and dimethyl acetylenedicarboxylate (DMAD) in dichloromethane at 0°C.

  • Step 2 : Addition of 2-amino-4H-1,3-thiazin-4-one derivatives functionalized with a 4-butoxyphenyl group. The reaction proceeds via Michael addition and cyclization.

  • Step 3 : Acidic work-up with HCl yields the target compound in 76–85% purity.

Advantages:

  • Efficiency : Reduces purification steps.

  • Yield : Up to 85% for analogous pyrimido-thiazines.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation enhances reaction rates for steps requiring prolonged heating:

  • Step 1 : Condensation of 4-butoxyphenylhydrazine with ethyl acetoacetate under microwave conditions (300 W, 100°C) forms the pyrimidine precursor in 30 minutes.

  • Step 2 : Cyclization with carbon disulfide in the presence of KOH yields the thiazine ring. Reaction time is reduced from 6 hours to 45 minutes.

Performance Metrics:

  • Yield : 70–78% for similar derivatives.

  • Purity : HPLC purity >95%.

Comparative Analysis of Methods

Method Yield Reaction Time Complexity Key Advantage
Multi-Step Condensation68–75%12–18 hoursHighHigh intermediate control
One-Pot Synthesis76–85%6–8 hoursModerateFewer purification steps
Microwave-Assisted70–78%1–2 hoursLowRapid cyclization

Optimization Strategies

Solvent and Catalyst Screening

  • Solvent Effects : Dichloromethane improves zwitterion stability in one-pot syntheses, while toluene enhances thermal stability during reflux.

  • Catalyst Optimization : Substituting triethylamine with DBU (1,8-diazabicycloundec-7-ene) increases cyclization rates by 20%.

Challenges and Solutions

Byproduct Formation

  • Issue : Competing formation of 1,3-thiazin-4-one isomers during cyclization.

  • Solution : Adjusting pH to 6–7 during work-up minimizes isomerization.

Purification Difficulties

  • Issue : Co-elution of intermediates in column chromatography.

  • Solution : Use of reverse-phase HPLC with acetonitrile/water gradients achieves >99% purity.

Recent Advances

Flow Chemistry Approaches

Continuous-flow systems reduce reaction times for multi-step sequences:

  • Example : A 4-step synthesis completed in 2 hours with 65% overall yield.

Green Chemistry Metrics

  • Solvent Reduction : Ethanol-water mixtures cut solvent use by 40%.

  • Catalyst Recycling : Silica-supported triethylamine achieves 5 reuse cycles without yield loss .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing groups. Common reagents include halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, amines, thiols; reactions are conducted in polar solvents with or without catalysts, depending on the specific substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. Key methods include:

  • Formation of the Pyrimido-Thiazine Core : The initial steps involve the construction of the pyrimido-thiazine framework through cyclization reactions.
  • Functional Group Modifications : Subsequent reactions introduce various substituents, such as the butoxy and methyl groups, which are crucial for enhancing biological activity.
  • Characterization Techniques : The synthesized compound is characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects due to its biological activity against various diseases. Studies indicate that derivatives of thiazine compounds often exhibit:

  • Antimicrobial Activity : Compounds similar to ethyl 6-(4-butoxyphenyl)-8-methyl have shown efficacy against bacterial strains .
  • Anticancer Properties : Research on thiazino compounds suggests potential anticancer activities through mechanisms involving apoptosis induction and inhibition of tumor growth .

Biological Evaluations

The biological evaluations of this compound focus on its interaction with biological targets such as enzymes or receptors. Preliminary studies indicate:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors could lead to applications in neuropharmacology .

Case Study 1: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties of ethyl 6-(4-butoxyphenyl)-8-methyl derivatives against common pathogens. Results indicated significant inhibitory effects comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism was linked to the activation of caspase pathways .

Mechanism of Action

The mechanism of action of ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring at position 6 is a critical pharmacophoric element. Variations in its substitution pattern significantly alter physicochemical and biological properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Evidence Sources
Ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-fluoro 376.38 Discontinued due to uncharacterized stability issues .
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-bromo 409.30 Higher density (1.55 g/cm³) and predicted acidity (pKa ≈ -0.91) .
Allyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 4-methoxy 372.44 Allyl ester may confer enhanced reactivity in nucleophilic substitutions .
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 3-ethoxy, 4-propoxy 464.54 Increased steric bulk may hinder enzymatic metabolism .

Key Insight : The 4-butoxy group in the target compound balances lipophilicity and steric effects compared to smaller (fluoro) or bulkier (propoxy) substituents. Bromo and methoxy derivatives exhibit distinct electronic effects, influencing binding interactions in biological systems .

Core Modifications in Pyrimido-Thiazine Derivatives

Structural analogs with modified heterocyclic cores or functional groups include:

2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile Replaces thiazine with oxazine and introduces a thiomethyl leaving group at position 6. The methylthio group enhances electrophilicity, enabling nucleophilic substitution reactions .

3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6-imine Derivatives

  • Feature a fused benzothiazine ring system instead of a substituted phenyl group.
  • Demonstrated selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria drug target, with IC₅₀ values in the submicromolar range .

Ethyl 8-methyl-6-(3-nitrophenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

  • Contains a nitro group at the phenyl meta-position, which may enhance electron-withdrawing effects.
  • Cyclization regioselectivity confirmed via HMBC and X-ray crystallography .

Key Insight : The pyrimido-thiazine core’s versatility allows for diverse functionalization, but the target compound’s 4-butoxyphenyl and ethyl ester groups optimize stability and synthetic accessibility compared to nitro or benzothiazine-containing analogs .

Biological Activity

Ethyl 6-(4-butoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, and it features a complex heterocyclic structure that contributes to its biological activity. The structural characteristics include a pyrimido-thiazine core which is known for various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the pyrimidine ring followed by functionalization with butoxy and carboxylate groups. Detailed synthetic routes can be found in chemical literature focusing on pyrimidine derivatives.

Anticancer Activity

Compounds in the thiazine family have also been investigated for anticancer properties. Studies indicate that modifications to the thiazole and pyrimidine rings can enhance cytotoxic effects against cancer cell lines. For example, some derivatives showed IC50 values in the nanomolar range against various cancer types . Although specific data on this compound’s anticancer activity is not available, its structural framework suggests a promising avenue for further exploration.

Case Studies

While direct case studies on this compound are scarce, related compounds have been documented in scientific literature. For example:

  • Antibacterial Study : A series of synthesized thiazole derivatives demonstrated significant antibacterial activity with MIC values ranging from 6.25 to 12.5 µg/mL against Klebsiella pneumoniae and Pseudomonas aeruginosa.
  • Antifungal Activity : Other studies have shown that thiazole derivatives exhibited antifungal properties against strains like Aspergillus flavus, indicating a broad spectrum of activity for related compounds .

Research Findings

Recent literature emphasizes the need for further investigation into the biological activities of this compound. The following table summarizes findings from related studies:

Compound Activity MIC/IC50 Reference
Thiazole Derivative AAntibacterial256 µg/mL
Thiazole Derivative BAntifungal12.5 µg/mL
Pyrimido Derivative CAnticancer10 nM

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